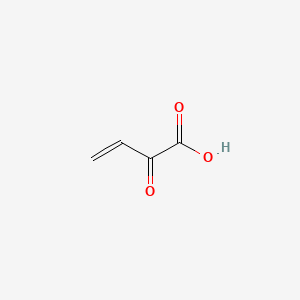

Vinylglyoxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUBLKUCHAAUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205379 | |

| Record name | Vinylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-76-3 | |

| Record name | 2-Oxo-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Vinylglyoxylate

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of versatile building blocks that offer a convergence of reactivity and functionality is paramount. Vinylglyoxylate, a seemingly simple α,β-unsaturated α-ketoester, emerges as a molecule of significant strategic value. Its structure, characterized by the juxtaposition of a reactive dienophile (the vinyl group) and a highly electrophilic 1,2-dicarbonyl system, provides a rich platform for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the synthesis, properties, and synthetic applications of this compound esters. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols, moving beyond a mere recitation of facts to a deeper understanding of this reagent's potential.

I. Synthesis of this compound Esters: Navigating the Methodologies

The preparation of this compound esters, such as ethyl and methyl this compound, requires careful consideration of the lability of the vinyl group and the reactivity of the glyoxylate moiety. Several synthetic strategies have been developed, each with its own merits and challenges.

Ozonolysis of Dialkyl Fumarates: A Classical Approach

One of the established methods for the synthesis of glyoxylate esters involves the ozonolysis of corresponding dialkyl fumarates. This reaction proceeds through the oxidative cleavage of the carbon-carbon double bond.[1]

Reaction Scheme:

Causality and Experimental Considerations:

The choice of an ester solvent that lacks aliphatic carbon-carbon unsaturated bonds is crucial to prevent competitive ozonolysis of the solvent itself.[1] The subsequent hydrogenation of the ozonide is a critical step. The reaction temperature must be carefully controlled, typically at or below 50°C, to enhance the selectivity of the reduction and prevent over-reduction to the corresponding glycolate.[1] This method offers a direct route from readily available starting materials, although the handling of ozone requires specialized equipment and safety precautions.

Experimental Protocol: Synthesis of Ethyl Glyoxylate via Ozonolysis of Diethyl Fumarate [1]

-

Ozone Oxidation: Diethyl fumarate is dissolved in an ester solvent (e.g., ethyl acetate) in a reaction vessel equipped for ozonolysis. Ozone is bubbled through the solution at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

-

Hydrogenation: The resulting ozonide solution is then subjected to hydrogenation. A suitable catalyst (e.g., palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere. The temperature is maintained between 0°C and 40°C.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent and any low-boiling byproducts are removed by distillation. The crude ethyl glyoxylate, which may exist as a hydrate or multimer, is then heated to induce dehydration and distilled under reduced pressure to yield the pure product.

Transvinylation: A Milder Alternative

Transvinylation, or vinyl interchange, presents a milder and often more practical approach for the synthesis of vinyl esters.[2][3] This method typically involves the reaction of a carboxylic acid (in this case, glyoxylic acid) with a vinyl donor, such as vinyl acetate, in the presence of a suitable catalyst. Ruthenium and palladium-based catalysts have proven effective for this transformation.[3][4]

Reaction Scheme:

Causality and Experimental Considerations:

The success of transvinylation hinges on the choice of catalyst and reaction conditions. The catalyst facilitates the transfer of the vinyl group from the vinyl donor to the carboxylic acid.[2] The reaction is often driven to completion by removing the more volatile byproduct (acetic acid in the case of vinyl acetate) by distillation. This method avoids the use of harsh oxidizing agents like ozone. Activating agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, can be employed to enhance the reactivity of the carboxylic acid, allowing the reaction to proceed at lower temperatures.[5]

Experimental Protocol: Synthesis of Divinyl Esters of Dicarboxylic Acids using Vinyl Acetate (Illustrative of Transvinylation Principles) [5]

This protocol for dicarboxylic acids demonstrates the key steps in a modern transvinylation reaction that can be adapted for glyoxylic acid.

-

Activation of Carboxylic Acid: The dicarboxylic acid is reacted with an activating agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form an active triazine ester intermediate.

-

Formation of Potassium Vinyloxide: In a separate flask, vinyl acetate is treated with a base such as potassium tert-butylate (KOtBu) at low temperature (-30°C) to generate potassium vinyloxide.

-

Coupling: The two solutions are then combined and stirred at low temperature. The potassium vinyloxide reacts with the activated carboxylic acid to form the desired divinyl ester.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.

II. Physicochemical and Spectroscopic Properties of this compound Esters

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

Physicochemical Data

| Property | Ethyl this compound | Methyl Phenylglyoxylate (for comparison) |

| Molecular Formula | C₄H₆O₃ | C₉H₈O₃[6] |

| Molecular Weight | 102.09 g/mol | 164.16 g/mol [6] |

| Appearance | Colorless to slightly yellow liquid | Clear slightly yellow liquid[6] |

| Boiling Point | ~130 °C | 248 °C[6] |

| Density | - | 1.1561 g/cm³ (20 °C)[6] |

| Solubility | Soluble in organic solvents like ethanol and ether. | Insoluble in water.[6] |

Spectroscopic Data

The spectroscopic signature of this compound esters is defined by the characteristic signals of the vinyl and glyoxylate moieties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a this compound ester will typically show a characteristic ABC system for the vinyl protons, with distinct chemical shifts and coupling constants for the geminal, cis, and trans protons. The ester alkyl group will also exhibit its expected signals (e.g., a quartet and a triplet for an ethyl group).

-

¹³C NMR: The carbon NMR spectrum is characterized by signals for the two carbonyl carbons (one for the ester and one for the ketone), the two vinyl carbons, and the carbons of the alkyl ester group.

2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups. A C=C stretching vibration for the vinyl group will also be present, typically in the 1640-1620 cm⁻¹ region.

III. Reactivity and Synthetic Applications in Drug Development

The dual functionality of this compound makes it a powerful tool in the synthesis of complex molecules, particularly heterocyclic compounds, which form the core of many pharmaceuticals.

Cycloaddition Reactions: Building Molecular Complexity

Vinylglyoxylates are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the adjacent glyoxylate group.[7][8] This reactivity allows for the stereocontrolled synthesis of six-membered rings, a common motif in natural products and drug molecules.

Workflow for a Diels-Alder Reaction with this compound:

Caption: Diels-Alder reaction workflow with this compound.

Hetero-Diels-Alder Reactions:

This compound can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom.[9][10] This provides a direct route to six-membered heterocyclic rings, which are prevalent in medicinal chemistry. For instance, reaction with a 1-oxa-1,3-butadiene can lead to the formation of dihydropyran rings, which are key structural units in many carbohydrates and natural products.[9]

Synthesis of Heterocycles for Medicinal Chemistry

The 1,2-dicarbonyl moiety of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Quinoxaline Derivatives:

A notable application is the condensation of this compound with ortho-phenylenediamines to yield vinyl-substituted quinoxalines.[11] Quinoxaline scaffolds are found in a wide range of biologically active compounds, including antimicrobial and anticancer agents.[11]

Reaction Scheme for Quinoxaline Synthesis:

Caption: Synthesis of vinyl-quinoxalines.

The vinyl group on the resulting quinoxaline provides a handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.[11]

Precursor to Amino Acids

Glyoxylate is a known precursor in the biosynthesis of amino acids such as glycine and serine.[12][13] Synthetic methodologies can leverage this compound as a starting material for the preparation of α-vinyl amino acids, which are valuable as enzyme inhibitors and probes in chemical biology.[14][15] These compounds can act as "Trojan horse" inhibitors of amino acid decarboxylases.[14]

IV. Conclusion and Future Outlook

This compound esters are highly valuable and versatile building blocks in organic synthesis. Their efficient preparation through methods like ozonolysis and transvinylation, combined with their rich reactivity in cycloaddition and condensation reactions, makes them powerful tools for the construction of complex molecular architectures. The ability to readily generate diverse heterocyclic scaffolds, such as quinoxalines, highlights their significance in medicinal chemistry and drug development. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of bifunctional reagents like this compound will undoubtedly play an increasingly important role in the discovery and synthesis of the next generation of pharmaceuticals.

V. References

-

BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Vinyl Glyoxal in Medicinal Chemistry. Retrieved from BenchChem website.

-

European Patent Office. (n.d.). EP1127903A1 - Production process for glyoxylic acid (salt)-based polymer. Google Patents.

-

Todjiyev, J. N., et al. (2024). synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate.

-

Scola, D. A. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. Taylor & Francis eBooks.

-

Wiley-VCH. (n.d.). Supporting Information.

-

Google Patents. (n.d.). Transvinylation reaction - EP0351603A2.

-

ResearchGate. (n.d.). Selected examples of transvinylation for the synthesis of vinyl ethers.

-

Cossins, E. A., & Sinha, S. K. (1965). The importance of glyoxylate in amino acid biosynthesis in plants. Canadian Journal of Biochemistry, 43(4), 495–506.

-

Francis, M. D. (n.d.). Cycloadditions and Rearrangements.

-

Povarov, L. S. (1967). α,β-Unsaturated Ethers and Their Analogs in Reactions of Diene Synthesis. Russian Chemical Reviews, 36(9), 656–671.

-

Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488.

-

Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.

-

ResearchGate. (n.d.). Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes.

-

ResearchGate. (n.d.). Hetero Diels-Alder Reaction with Aqueous Glyoxylic Acid: An Experiment in Organic Synthesis and 2-D NMR Analysis for Advanced Undergraduate Students.

-

Todjiyev, J. N., et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63.

-

Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate.

-

University of Cambridge. (n.d.). LECTURE 5 Cycloaddition Reactions.

-

Todjiyev, J. N., et al. (2025). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters.

-

PubChem. (n.d.). Methyl phenylglyoxylate.

-

CyberLeninka. (n.d.). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE.

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectrum of methylglyoxal.

-

Organic Syntheses. (n.d.). ethyl diethoxyacetate.

-

Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives.

-

YouTube. (2020, March 14). in the chemical literature: hetero-Diels-Alder reaction.

-

Google Patents. (n.d.). The solvent-free synthesis method of ethyl aryl glyoxylate.

-

Chemistry LibreTexts. (2023, January 22). Diels-Alder Cycloaddition.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3.

-

Royal Society of Chemistry. (n.d.). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions.

-

ResearchGate. (n.d.). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE | Request PDF.

-

CymitQuimica. (n.d.). CAS 34966-54-6: methyl o-methyl phenyl glyoxylate.

-

Frontiers. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives.

-

PubMed Central (PMC). (2020). A roadmap to engineering antiviral natural products synthesis in microbes.

-

European Patent Office. (2001). Production process for glyoxylic acid (salt)-based polymer - EP 1127903 A1.

-

The Baran Laboratory, Scripps Research. (n.d.). Diels–Alder Reaction (Part 2).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.

-

ECHEMI. (n.d.). 15206-55-0, Methyl phenylglyoxylate Formula.

-

PubMed Central (PMC). (n.d.). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

-

PubMed. (2022). Synthesis and Anti-influenza Activity of Vinylphosphonic Acid (Co)polymers.

-

PubMed. (2005). Biosynthesis of glyoxylate from glycine in Saccharomyces cerevisiae.

-

Proceedings of the National Academy of Sciences. (2024). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite.

-

MDPI. (n.d.). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

-

Chemistry and Chemical Engineering Journal. (2024). synthesis and technology of vinyl esters of aromatic carboxylic acids based on vinyl acetate.

-

Google Patents. (n.d.). US20060106246A1 - Co-production of vinyl acetate and ethyl acetate.

-

ResearchGate. (2006). Synthesis of α-Vinyl Amino Acids.

-

National Institute of Standards and Technology. (n.d.). Methyl vinyl ketone - the NIST WebBook.

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates.

-

Merck Millipore. (n.d.). Methylphenyl glyoxylate CAS 15206-55-0 | 814269.

Sources

- 1. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]

- 2. EP0351603A2 - Transvinylation reaction - Google Patents [patents.google.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Methyl phenylglyoxylate(15206-55-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. The importance of glyoxylate in amino acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of glyoxylate from glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of α-Vinyl Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylglyoxylate

Abstract

Vinylglyoxylate esters, exemplified by ethyl 2-oxo-3-butenoate, represent a highly reactive and versatile class of building blocks in modern organic synthesis. Possessing a unique conjugated system comprising a vinyl group, an α-keto functionality, and an ester moiety, these molecules exhibit a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key chemical transformations of this compound. We will delve into its behavior as a potent electrophile in fundamental reactions such as the Diels-Alder cycloaddition, Michael addition, and ene reaction. Mechanistic principles, experimental considerations, and the synthetic utility of the resulting products in the context of complex molecule synthesis and drug discovery will be thoroughly discussed. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of this powerful synthetic intermediate.

Introduction: The Unique Structural attributes of this compound

This compound esters are α,β-unsaturated α-keto esters. The prototypical example, ethyl this compound (ethyl 2-oxo-3-butenoate), possesses the chemical structure illustrated below.

Caption: Proposed synthetic workflow for ethyl this compound.

Experimental Protocol: Synthesis of Ethyl 2-Oxo-3-butenoate (Hypothetical)

-

Aldol Condensation: To a cooled solution of pyruvic acid in a suitable solvent (e.g., water or ethanol), a stoichiometric equivalent of formaldehyde is added dropwise in the presence of a base catalyst (e.g., NaOH or KOH). The reaction is monitored by TLC or LC-MS for the formation of 2-oxo-3-butenoic acid.

-

Acidification: Upon completion, the reaction mixture is carefully acidified with a mineral acid (e.g., HCl) to precipitate the 2-oxo-3-butenoic acid.

-

Isolation and Purification: The crude acid is isolated by filtration, washed with cold water, and dried under vacuum.

-

Esterification: The purified 2-oxo-3-butenoic acid is dissolved in an excess of absolute ethanol containing a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). The mixture is refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, ethyl 2-oxo-3-butenoate, is purified by vacuum distillation.

Reactivity Profile of this compound

The electron-deficient nature of the conjugated system in this compound dictates its reactivity, making it a powerful component in several key carbon-carbon bond-forming reactions.

Diels-Alder Reactions: A Potent Dienophile

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. [1][2]The rate and efficiency of this reaction are significantly enhanced when the dienophile possesses electron-withdrawing groups. [3][4]The α-keto and ester functionalities of this compound make it a highly activated, electron-poor dienophile, and thus an excellent substrate for Diels-Alder reactions. [3]

Caption: Diels-Alder reaction with ethyl this compound.

Mechanistic Considerations and Stereoselectivity:

The Diels-Alder reaction proceeds through a concerted mechanism, leading to a high degree of stereospecificity. The relative stereochemistry of the substituents on both the diene and the dienophile is retained in the product. Furthermore, when cyclic dienes are employed, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. Lewis acid catalysis can be employed to further enhance the reactivity of this compound and improve the stereoselectivity of the cycloaddition. [5]

Hetero-Diels-Alder Reactions

This compound can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. [6]Of particular note is the reaction of the aldehyde functionality of the glyoxylate moiety with electron-rich dienes, such as Danishefsky's diene, to yield dihydropyran derivatives. These reactions are often catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.

Michael Addition: A Versatile Michael Acceptor

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. [7]this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the two carbonyl groups, which polarizes the double bond and activates the β-carbon towards nucleophilic attack. [8] A wide range of nucleophiles, referred to as Michael donors, can participate in this reaction, including:

-

Enolates (from β-keto esters, malonates, etc.) [9]* Organocuprates (Gilman reagents) [8]* Amines

-

Thiols

Caption: Michael addition to ethyl this compound.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the Michael donor at the β-carbon of the this compound. This results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated during work-up to yield the 1,4-adduct. The use of weaker nucleophiles generally favors the 1,4-Michael addition over the 1,2-addition to the ketone carbonyl.

Ene Reactions

The carbonyl group of the α-keto functionality in this compound can act as an enophile in ene reactions. In the presence of a Lewis acid catalyst, it can react with an alkene possessing an allylic hydrogen (the ene) to form a homoallylic alcohol. This reaction proceeds through a pericyclic transition state and is a powerful method for the stereoselective formation of carbon-carbon bonds.

Stability, Handling, and Polymerization

Vinyl ketones are known for their propensity to undergo spontaneous polymerization. [10]This is a critical consideration for the storage and handling of this compound.

-

Storage: It is recommended to store this compound esters at low temperatures (2-8 °C) in the presence of a radical inhibitor, such as hydroquinone, to prevent polymerization. [11]* Handling: Due to its high reactivity, this compound should be handled in a well-ventilated fume hood. It is advisable to use it fresh or to purify it by distillation before use if polymerization is suspected. As with other α,β-unsaturated carbonyl compounds, it should be considered a potential irritant and handled with appropriate personal protective equipment.

Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of complex molecular scaffolds relevant to drug discovery. The products of its key reactions serve as versatile intermediates for the synthesis of a variety of target molecules.

| Reaction Type | Product Scaffold | Potential Therapeutic Areas |

| Diels-Alder | Substituted Cyclohexenes | Antivirals, Anticancer, CNS agents |

| Michael Addition | Functionalized Carbonyls | Antibacterials, Anti-inflammatories |

| Ene Reaction | Chiral Homoallylic Alcohols | Natural Product Synthesis |

Conclusion

This compound esters are highly versatile and reactive building blocks in organic synthesis. Their unique electronic structure, characterized by a conjugated system of a vinyl group and two carbonyl functionalities, renders them potent electrophiles. This guide has provided an in-depth overview of their synthesis and their participation in key synthetic transformations, including Diels-Alder cycloadditions, Michael additions, and ene reactions. A thorough understanding of the reactivity and handling of this compound will undoubtedly facilitate its broader application in the synthesis of complex molecules of pharmaceutical and biological importance. Further exploration into the catalytic, asymmetric variants of its reactions will continue to expand the synthetic utility of this powerful reagent.

References

-

Hett, D. P., Finke, A. D., Zappe, A., Tomasini, M. D., Schievano, E., & Theis, T. (2023). Exceptionally Mild and High-Yielding Synthesis of Vinyl Esters of Alpha-Ketocarboxylic Acids, Including Vinyl Pyruvate, for Parahydrogen-Enhanced Metabolic Spectroscopy and Imaging. The Journal of Organic Chemistry. [Link]

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

-

PrepChem. (n.d.). Synthesis of Stage B: Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate. Retrieved from [Link]

-

Li, Y., et al. (2018). Synthesis, Structure, and Properties of β-Vinyl Ketone/Ester Functionalized AzaBODIPYs from FormylazaBODIPYs. Molecules, 23(10), 2589. [Link]

-

Gleede, T., et al. (2016). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecular Rapid Communications, 37(21), 1764-1769. [Link]

-

Wang, C., et al. (2017). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry, 13, 1378-1383. [Link]

-

Marvel, C. S., & Levesque, C. L. (1938). The Structure of Vinyl Polymers: the Polymer from Methyl Vinyl Ketone. Journal of the American Chemical Society, 60(2), 280-284. [Link]

-

Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

-

Tranchant, M. J., et al. (2002). Reaction of vinyl triflates of a-keto esters with primary amines: efficient synthesis of aziridine carboxylates. Tetrahedron, 58(41), 8425-8432. [Link]

-

Bauer, A., & Karas, M. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Accounts of Chemical Research, 48(5), 1479-1489. [Link]

-

Liska, R., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Polymer Chemistry, 11(37), 5985-5989. [Link]

- Killops, K. L. (2017). Poly Vinyl Ketones, A Tunable Class of Photodegradable Polymers. Abstracts of Papers of the American Chemical Society, 254.

-

ResearchGate. (n.d.). The reaction between α,β-unsaturated keto ester and acetone. Retrieved from [Link]

-

Tranchant, M. J., et al. (2006). Reaction of vinyl triflates of α-keto esters and imides with secondary amines : synthesis of α,β-diamino carboxylic acid derivatives through aziridinium ions. Tetrahedron, 62(43), 10256-10265. [Link]

- Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

ChemSynthesis. (n.d.). ethyl 3-methyl-2-oxo-3-butenoate. Retrieved from [Link]

-

LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Engels, B., & Buss, V. (2007). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 13(26), 7365-7375. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxo-3-butenoate. Retrieved from [Link]

-

LibreTexts. (2021). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

-

Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

LibreTexts. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxo-Diels–Alder reaction. Retrieved from [Link]

-

Han, Y. P., et al. (2016). Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol. Organic Letters, 18(15), 3866-3869. [Link]

-

ResearchGate. (n.d.). Lewis Acid Mediated Reactions of Allyl Chalcogenides with Ethyl Glyoxylate. Retrieved from [Link]

-

Figshare. (n.d.). Collection - Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2‑Vinylphenol - Organic Letters. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxo-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 11. Methyl vinyl ketone (stabilised) for synthesis 78-94-4 [sigmaaldrich.com]

Vinyl Glyoxal: A Versatile Electrophilic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both synthetic versatility and biological relevance is unceasing. Among the myriad of reactive intermediates, α,β-unsaturated 1,2-dicarbonyl compounds represent a particularly powerful class of building blocks. This guide focuses on a prominent member of this family: vinyl glyoxal. While the term "vinylglyoxylate" is colloquially used, the core reactive species is vinyl glyoxal, a molecule whose dual electrophilic nature opens a gateway to a diverse array of complex chemical architectures. This document serves as a comprehensive technical resource, providing an in-depth exploration of the synthesis, reactivity, and application of vinyl glyoxal, with a particular emphasis on its burgeoning role in medicinal chemistry and the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Vinyl glyoxal, systematically named but-1-ene-3,4-dione , is the simplest α,β-unsaturated 1,2-dicarbonyl compound. Its structure is characterized by a conjugated system comprising a vinyl group and a glyoxal moiety. This arrangement results in a molecule with two distinct and highly reactive electrophilic centers.

Table 1: Physicochemical Properties of Glyoxal (as a reference)

| Property | Value | Source |

| IUPAC Name | Ethanedial | [6] |

| CAS Number | 107-22-2 | [2][3] |

| Molecular Formula | C₂H₂O₂ | |

| Molecular Weight | 58.04 g/mol | [2] |

| Appearance | Crystalline solid (low temp.), yellow liquid | [3] |

| Boiling Point | 50.4 °C | |

| Solubility | Soluble in water, ethanol |

The presence of the vinyl group in conjugation with the dicarbonyl system in vinyl glyoxal significantly influences its electronic properties and reactivity, making it a more complex and versatile electrophile than glyoxal itself.

Synthesis of Vinyl Glyoxal

The synthesis of vinyl glyoxal can be approached through several routes, with the choice of method often depending on the desired scale, available starting materials, and tolerance for specific reagents. Two primary synthetic strategies are highlighted here: the oxidation of methyl vinyl ketone and the ozonolysis of a diene precursor.[7]

Oxidation of Methyl Vinyl Ketone (MVK)

A common and relatively efficient method for the preparation of vinyl glyoxal is the Riley oxidation of methyl vinyl ketone (MVK). This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent to convert the methyl group of MVK into an aldehyde.[7]

Experimental Protocol: Synthesis of Vinyl Glyoxal via Riley Oxidation of MVK

-

Materials:

-

Methyl vinyl ketone (MVK)

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel

-

-

Procedure:

-

In a pressure tube, dissolve methyl vinyl ketone (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Seal the pressure tube and heat the reaction mixture to 100 °C for 7 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium byproduct.

-

The filtrate, containing vinyl glyoxal, can be used directly in subsequent reactions or purified by column chromatography on silica gel.

-

-

Yield: Approximately 70% (estimated).[7]

Ozonolysis of a Diene Precursor

Ozonolysis represents a classical yet powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. For the synthesis of vinyl glyoxal, a suitable diene precursor such as 1,4-pentadiene can be employed.

Caption: Ozonolysis of 1,4-pentadiene to yield vinyl glyoxal.

This method, while effective, requires specialized equipment for handling ozone and careful control of reaction conditions to avoid over-oxidation.

The Dual Electrophilicity of Vinyl Glyoxal: A Gateway to Diverse Scaffolds

The synthetic utility of vinyl glyoxal stems from its dual reactivity, originating from the conjugated vinyl group and the adjacent dicarbonyl moiety. This allows for a variety of chemical transformations to generate diverse molecular scaffolds.[8] The chemical reactivity of vinyl glyoxal is characterized by two primary sites for nucleophilic attack: the β-carbon of the vinyl group (via Michael or 1,4-addition) and the two carbonyl carbons (1,2-addition).[8]

Caption: Dual electrophilic nature of vinyl glyoxal.

The competition between these two modes of addition is influenced by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. This tunable reactivity makes vinyl glyoxal a highly versatile building block in organic synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Vinyl glyoxal's unique reactivity profile has positioned it as a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in drug discovery.

Synthesis of Quinoxaline Derivatives

A particularly fruitful application of vinyl glyoxal in medicinal chemistry is its condensation with ortho-phenylenediamines to provide a direct route to vinyl-substituted quinoxalines.[8] Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[8]

Caption: General scheme for the synthesis of vinyl-quinoxalines.

Experimental Protocol: General Procedure for the Synthesis of Vinyl-Substituted Quinoxalines

-

Materials:

-

Vinyl glyoxal solution

-

Substituted ortho-phenylenediamine

-

Ethanol or acetic acid

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted ortho-phenylenediamine (1.0 eq) in ethanol or acetic acid.

-

Add vinyl glyoxal (1.0 - 1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[8]

-

The vinyl substituent on the quinoxaline scaffold serves as a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[8] Indeed, several 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, demonstrating the potential of vinyl glyoxal-derived scaffolds in cancer drug discovery.[4][9]

Vinyl Glyoxal in Cycloaddition Reactions: The Diels-Alder Reaction

As an α,β-unsaturated carbonyl compound, vinyl glyoxal is a potent dienophile for Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings with high regio- and stereoselectivity. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a cornerstone of modern organic synthesis. The electron-withdrawing nature of the dicarbonyl moiety in vinyl glyoxal activates the vinyl group for reaction with electron-rich dienes.

Furthermore, the carbonyl groups themselves can participate in hetero-Diels-Alder reactions, where the aldehyde acts as the dienophile, reacting with a diene to form a dihydropyran ring. This is also known as an oxo-Diels-Alder reaction.[10] This dual reactivity in cycloadditions further underscores the synthetic potential of vinyl glyoxal in generating molecular complexity.

Caption: A workflow for the discovery of bioactive vinyl glyoxal derivatives.[8]

Handling, Storage, and Safety

Vinyl glyoxal is a highly reactive and potentially hazardous chemical and should be handled with appropriate safety precautions. As with other α,β-unsaturated carbonyl compounds, it is expected to be toxic and an irritant to the skin, eyes, and respiratory tract.[11] Due to its high reactivity, it is also prone to polymerization.[1]

General Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle vinyl glyoxal in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles, as these can initiate vigorous reactions.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Storage and Stability:

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.

-

Inert Atmosphere: For long-term storage, it is advisable to keep vinyl glyoxal under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation.

-

Container: Store in a tightly sealed container made of a non-reactive material.

Given the limited information on the specific stability of pure vinyl glyoxal, it is recommended to prepare it fresh for immediate use or to use it as a solution in a suitable solvent.

Characterization

The characterization of vinyl glyoxal can be challenging due to its reactive nature. Spectroscopic methods are invaluable for confirming its structure, typically in solution or as a derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be key to confirming the structure. The ¹H NMR spectrum is expected to show signals for the vinyl protons and the aldehyde proton. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons and the carbons of the vinyl group. For example, in the related compound but-1-ene, the vinyl carbons appear at approximately 113 ppm (=CH₂) and 140 ppm (=CH-).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the dicarbonyl group and the C=C stretching of the vinyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule or its derivatives. For reactive dicarbonyls, derivatization prior to MS analysis is a common strategy to enhance stability and ionization efficiency.[12]

Conclusion

Vinyl glyoxal (but-1-ene-3,4-dione) is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its dual electrophilicity allows for a rich and diverse range of chemical transformations, providing access to complex molecular architectures, most notably quinoxaline derivatives with promising biological activities. While its inherent reactivity presents challenges in handling and characterization, the synthetic utility of vinyl glyoxal in constructing novel heterocyclic scaffolds makes it an invaluable tool for the modern synthetic chemist. Further exploration of its reactivity, particularly in cycloaddition reactions, is poised to unlock even greater potential for this dynamic molecule in the quest for new therapeutic agents.

References

-

ResearchGate. (n.d.). The hydration and polymerization mechanism of glyoxal. Retrieved from [Link]

-

PubMed. (2009). Rapid Analysis of Alpha-Dicarbonyl Compounds by Laser desorption/ionization Mass Spectrometry Using 9-(3,4-diaminophenyl)acridine (DAA) as a Reactive Matrix. Retrieved from [Link]

-

ResearchGate. (2024). Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection. Retrieved from [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Glyoxal. Retrieved from [Link]

-

Hindawi. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Dove Medical Press. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Retrieved from [Link]

-

TSI Journals. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines | 12531. Retrieved from [Link]

-

JoVE. (2017). Reduction of Carbonyl Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]

-

University of Rochester. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Retrieved from [Link]

-

MDPI. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of but-1-ene. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Glyoxal. Retrieved from [Link]

-

AIR Unimi. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Ataman Kimya. (n.d.). GLYOXAL. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). The Science Behind Glyoxal: Properties, Synthesis, and Applications Explained. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Houston. (n.d.). Safe Handling Procedures for all Radionuclides. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]

-

Ingenta Connect. (2015). Influence of Glyoxal on Preparation of Poly(Vinyl Alcohol)/Poly(Acrylic Acid) Blend Film. Retrieved from [Link]

-

The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxo-Diels–Alder reaction. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). The Benefits of Glyoxal 40% for Textiles, Paper, and Water Treatment. Retrieved from [Link]

-

Wikipedia. (n.d.). cis-Butene-1,4-diol. Retrieved from [Link]

-

ResearchGate. (2018). Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. Retrieved from [Link]

-

National Institutes of Health. (2023). C(alkyl)–C(vinyl) bond cleavage enabled by Retro-Pallada-Diels-Alder reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Retrieved from [Link]

-

ResearchGate. (2010). Crosslinking reaction of poly(vinyl alcohol) with glyoxal. Retrieved from [Link]

Sources

- 1. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 2. 107-22-2 | Glyoxal - AiFChem [aifchem.com]

- 3. Glyoxal - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. 1-Butene-3,4-diol | CymitQuimica [cymitquimica.com]

- 6. atamankimya.com [atamankimya.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dovepress.com [dovepress.com]

- 10. Oxo-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Rapid analysis of alpha-dicarbonyl compounds by laser desorption/ionization mass spectrometry using 9-(3,4-diaminophenyl)acridine (DAA) as a reactive matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Studies and Discovery of Vinylglyoxylate and its Core Precursors

Preamble: Defining the Scope of "Vinylglyoxylate"

In the landscape of organic chemistry and drug development, precise nomenclature is paramount. The term "this compound" does not correspond to a commonly recognized compound in chemical literature or major databases. It suggests a molecule combining the structural features of a glyoxylate core with a vinyl moiety. This guide, therefore, addresses this topic by deconstructing it into its fundamental components.

First, we will provide an in-depth exploration of the glyoxylate core , a foundational C2 carboxylic acid. We will delve into its discovery, early characterization, and key synthetic methodologies that brought it to the forefront of industrial and biochemical research.

Second, we will investigate the introduction of the vinyl group , a reactive and biologically significant moiety. As a direct precedent for vinylating a C2 acid backbone is not widely documented under the requested name, we will use the early synthesis of α-vinylglycine, a closely related α-amino acid, as a robust and illustrative proxy. This case study provides critical insights into the synthetic strategies and rationale for incorporating vinyl functionality.

Finally, we will synthesize these two streams of knowledge to discuss the potential biological significance and propose a logical framework for the synthesis and characterization of a hypothetical this compound molecule, grounding our approach in the established principles detailed herein.

Part 1: The Glyoxylate Core - Discovery, Characterization, and Early Synthesis

Glyoxylic acid (or oxoacetic acid) is the simplest α-keto acid, possessing both an aldehyde and a carboxylic acid functional group.[1] This dual reactivity makes it a versatile building block in chemical synthesis and a key metabolite in biological systems.

Structural Characterization: More Than a Simple Aldehyde

Early studies of glyoxylic acid revealed a structural complexity that belies its simple formula (C₂H₂O₃). In aqueous solution, the aldehyde functional group is not the predominant form. Instead, it rapidly equilibrates to a geminal diol hydrate (dihydroxyacetic acid).[1] This hydration is a critical factor in its reactivity and handling.

Further characterization showed that this monohydrate can exist in equilibrium with a hemiacetal dimer, particularly in concentrated solutions.[1] Understanding this dynamic equilibrium was a crucial step for early researchers in interpreting spectroscopic data and predicting its behavior in reactions.

| Property | Value | Source |

| Molar Mass | 74.035 g·mol⁻¹ | [1] |

| Melting Point | 80 °C (anhydrous) | [1] |

| pKa | 3.18 - 3.32 | [1] |

| Solubility | Very soluble in water | [2] |

| Appearance | Colorless solid | [1] |

Early Synthetic Approaches: The Enzymatic Oxidation of Glycolic Acid

While various chemical methods exist for producing glyoxylic acid, early and highly specific routes leveraged enzymatic processes. A pivotal method involves the oxidation of glycolic acid using the enzyme glycolate oxidase, a process first reported by N.E. Tolbert and colleagues in 1949 from plant leaf extracts.[3] This biotechnological approach was attractive due to its high specificity, avoiding harsh chemical oxidants and minimizing environmentally injurious byproducts.[3]

The core of this process is the enzyme's ability to catalyze the oxidation of glycolic acid by molecular oxygen. A key challenge identified in early scale-up experiments was the accumulation of hydrogen peroxide (H₂O₂) as a byproduct, which could degrade the enzyme and affect the yield.[4] The insightful addition of catalase to the reaction mixture became a standard part of the protocol, as catalase efficiently decomposes H₂O₂ into water and oxygen.[3]

The following protocol is a synthesized representation of the methodologies described in early enzymatic studies.[3]

-

Reaction Setup: A stirred-cell reactor is prepared. For laboratory scale, a 2.0 L vessel with a magnetically driven paddle stirrer is suitable.

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to approximately 8.0. This pH is optimal for glycolate oxidase activity.

-

Reagent Addition:

-

Dissolve glycolic acid (e.g., 1.49 moles) in the buffered solution.

-

Add ethylenediamine (e.g., 1.58 moles) as an amine additive, which has been shown to improve the yield of glyoxylic acid.[3]

-

Introduce a catalytic amount of flavin mononucleotide (FMN), a cofactor that enhances glycolate oxidase efficiency.[3]

-

-

Enzyme Introduction:

-

Add glycolate oxidase (e.g., 2000 IU, isolated from spinach) to the solution.

-

Concurrently, add catalase to mitigate H₂O₂ accumulation.

-

-

Reaction Conditions:

-

Maintain the temperature at 30°C.

-

Sparge the solution with air or pure oxygen to provide the necessary oxidant. The reaction can be run at pressures above atmospheric to increase the rate.[3]

-

-

Monitoring and Workup:

-

Monitor the reaction progress using techniques like HPLC to measure the consumption of glycolic acid and the formation of glyoxylic acid.

-

Upon completion, the enzymes can be removed by filtration.

-

The product, glyoxylic acid, can be isolated from the amine additive by passing the solution through a suitable cation exchange resin (e.g., Amberlite IR120).[3]

-

Caption: Enzymatic conversion of glycolic acid to glyoxylic acid.

Part 2: The Vinyl Moiety - A Proxy in α-Vinylglycine Synthesis

The vinyl group is a powerful functional handle in medicinal chemistry. Its introduction can confer unique biological properties, often acting as a mechanism-based inactivator or "suicide substrate" for enzymes.[5] The synthesis of α-vinylglycine, a natural product and inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, serves as an excellent case study for the strategies involved in creating an α-vinyl carboxylic acid derivative.[5]

Rationale for α-Vinyl Group Installation

The decision to install a vinyl group at the α-position of an amino acid (or, hypothetically, a keto acid) is driven by its ability to interact with an enzyme's active site. For PLP-dependent enzymes, the vinyl group can undergo a Michael addition with a nucleophilic residue after rearrangement, leading to covalent and irreversible inhibition.[5] This "Trojan horse" mechanism makes vinyl-substituted molecules highly sought-after as potential therapeutic agents.

General Synthetic Strategy

Early syntheses of α-vinylglycine often started from more readily available amino acid precursors, such as L-homoserine or L-methionine. A common and logical approach involves the generation of a suitable leaving group at the γ-position, followed by an elimination reaction to form the vinyl double bond.

This protocol is a conceptual workflow based on synthetic strategies reported in the literature.[5]

-

Protection: The amine group of the starting material (e.g., L-homoserine lactone) is protected, typically as a carbamate (e.g., Boc or Cbz group), to prevent side reactions. This is a standard and crucial step in amino acid chemistry.

-

Lactone Opening & Activation: The lactone is opened, and the resulting primary alcohol at the γ-position is activated to transform it into a good leaving group. This can be achieved by mesylation or tosylation.

-

Elimination: The protected amino acid derivative is treated with a strong, non-nucleophilic base (e.g., DBU) to induce an E2 elimination reaction. The base abstracts the α-proton, and the electrons form the double bond, expelling the leaving group from the γ-position.

-

Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidolysis for a Boc group) to yield the final α-vinylglycine product.

Caption: Conceptual workflow for the synthesis of α-vinylglycine.

Part 3: Biological Activity and Future Directions

The biological significance of the glyoxylate core and vinyl-containing compounds is well-established, albeit in different contexts. Glyoxylate is a central intermediate in the glyoxylate cycle in plants, bacteria, and fungi, allowing these organisms to synthesize carbohydrates from fats.[6] In humans, it is primarily a metabolite.[7]

Vinyl-containing compounds, as discussed, exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibitory effects.[5][8] For instance, certain vinyl-substituted 2-nitroimidazoles have shown significant antibacterial and antitrichomonal activity.[8] The combination of a reactive glyoxylate core with a bio-active vinyl group in a single molecule—a hypothetical this compound—presents an intriguing target for drug discovery. Such a molecule could potentially act as a dual-action agent or a highly specific enzyme inhibitor, warranting future synthetic and biological investigation.

References

- Research On The Biosynthesis Of Glyoxylate And In Vitro Enzymatic Synthesis Of Glycol

- Synthesis of α-Vinyl Amino Acids.

- PRODUCTION OF GLYOXYLIC ACID BY ENZYMATIC OXIDATION OF GLYCOLIC ACID - European Patent Office - EP 0496799 B1. Googleapis.com.

- EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.

- Vinyl glycine | C4H7NO2 | CID 14162523. PubChem - NIH.

- Enzymatic synthesis of isoamyl acetate using immobilized lipase

- Phenylglyoxylic Acid | C8H6O3 | CID 11915. PubChem.

- Npc324351 | C2HO3- | CID 3614358. PubChem - NIH.

- Synthesis and biological activity of C-glycosyl 3-vinylchromones: Toward novel antioxidant drugs.

- Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)

- Glyoxylic Acid | C2H2O3 | CID 760. PubChem.

- Glyoxylic acid. Wikipedia.

- Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. PMC - PubMed Central.

- P-hydroxy phenylglycine synthesis method.

- Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles. PubMed.

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI.

- In vitro biological activity of prenylflavanones. PubMed.

Sources

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. globethesis.com [globethesis.com]

- 5. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 6. Npc324351 | C2HO3- | CID 3614358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Vinylglyoxylate Precursors and Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Versatility of Vinylglyoxylates in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the relentless pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Among the myriad of reactive intermediates available to the synthetic chemist, vinylglyoxylates have emerged as exceptionally potent synthons. At its core, a vinylglyoxylate is an α,β-unsaturated 1,2-dicarbonyl compound, a structural motif that bestows upon it a rich and tunable reactivity profile. This dual functionality, comprising a conjugated vinyl group and an adjacent dicarbonyl system, allows for a diverse array of chemical transformations, making it an invaluable tool for the construction of intricate molecular architectures.[1]

This technical guide provides an in-depth exploration of the synthesis of this compound precursors, the generation of the this compound core, and the subsequent derivatization into novel scaffolds with significant potential in drug discovery programs. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and showcase their application in the synthesis of biologically relevant molecules.

The Synthetic Landscape: From Precursors to the this compound Core

The journey to complex this compound derivatives begins with the judicious selection and synthesis of appropriate precursors. The stability and accessibility of these starting materials are critical for the overall efficiency of a synthetic campaign.

Common Precursors and Their Strategic Synthesis

The preparation of glyoxylate esters is a common entry point. For instance, n-butyl glyoxylate can be synthesized from the corresponding tartrate ester.[2] A robust method involves the oxidative cleavage of di-n-butyl d-tartrate using lead tetraacetate in a non-polar solvent like benzene. This reaction proceeds cleanly and provides the desired glyoxylate in good yield. The choice of lead tetraacetate is strategic; it is a powerful oxidizing agent that selectively cleaves the vicinal diol of the tartrate.

Another important class of precursors are α-vinyl amino acids. The synthesis of these compounds can be achieved through various methods, including the alkylation of chiral vinylglycine-derived dianionic dienolates.[3][4] This approach allows for a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure final products.[5][6]

Generation of the this compound Moiety

With a suitable precursor in hand, the this compound core can be generated through several synthetic strategies. One common approach involves the oxidation of a corresponding vinyl alcohol. Another method is the elimination reaction from a suitable precursor bearing a leaving group at the β-position. The choice of method is often dictated by the specific substrate and the desired substitution pattern on the this compound.

The Reactive Heart of Vinylglyoxylates: A Symphony of Transformations

The synthetic utility of vinylglyoxylates is most evident in their diverse reactivity, which allows for the rapid construction of complex molecular scaffolds. Their electron-deficient nature makes them excellent partners in a variety of pericyclic and addition reactions.

Cycloaddition Reactions: Building Rings with Precision

Vinylglyoxylates are potent dienophiles in Diels-Alder reactions, a cornerstone of six-membered ring synthesis.[7][8] The electron-withdrawing nature of the glyoxylate moiety significantly activates the vinyl group, facilitating cycloaddition with a wide range of dienes.[9] This [4+2] cycloaddition is a concerted, pericyclic reaction that allows for the predictable formation of substituted cyclohexene derivatives with excellent control over regio- and stereochemistry.[7] The use of Lewis acids can further promote these reactions, often leading to enhanced yields and selectivities.[10]

Diagram 1: Generalized Diels-Alder Reaction of a this compound

Caption: Diels-Alder reaction of a this compound with a diene.

The reaction of vinylglyoxylates with 1,3-dipoles provides a powerful and atom-economical route to five-membered heterocycles.[11][12][13] This type of reaction, often referred to as the Huisgen cycloaddition, involves the concerted reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) with the this compound (the dipolarophile).[14] The regioselectivity of this cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.[15]

Diagram 2: 1,3-Dipolar Cycloaddition Workflow

Caption: General workflow of a 1,3-dipolar cycloaddition.

Conjugate Addition Reactions

The electrophilic β-carbon of the this compound system is susceptible to nucleophilic attack in a conjugate or 1,4-addition reaction.[16][17] This mode of reactivity is particularly useful for the introduction of a wide variety of substituents. The choice of nucleophile is critical in determining the outcome of the reaction, with softer nucleophiles generally favoring conjugate addition.[18] Common nucleophiles employed in this context include organocuprates, enamines (in the Stork enamine alkylation), and enolates (in the Michael reaction).[16]

Applications in Medicinal Chemistry and Drug Development

The diverse reactivity of vinylglyoxylates makes them highly attractive building blocks for the synthesis of pharmacologically active compounds.

Synthesis of Quinoxaline Derivatives

A prominent application of vinylglyoxylates in medicinal chemistry is in the synthesis of quinoxaline derivatives.[1] Quinoxalines are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The reaction of a this compound with an ortho-phenylenediamine provides a direct and efficient route to vinyl-substituted quinoxalines.[1][19] The vinyl substituent serves as a convenient handle for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Quantitative Data Summary

| Reaction Type | Reagents | Product Class | Typical Yields (%) | Reference |

| Diels-Alder | This compound, Isoprene | Substituted Cyclohexene | 70-95 | [7] |

| 1,3-Dipolar Cycloaddition | This compound, Benzyl Azide | Triazoline | 80-98 | [14] |

| Conjugate Addition | This compound, Gilman Reagent | β-Substituted Glyoxylate | 65-90 | [16] |

| Quinoxaline Synthesis | This compound, o-phenylenediamine | Vinyl-substituted Quinoxaline | 85-95 | [1] |

Experimental Protocols

Protocol 1: Synthesis of n-Butyl Glyoxylate

Materials:

-

Di-n-butyl d-tartrate (1.24 moles)

-

Lead tetraacetate (1.30 moles)

-

Reagent-grade benzene (1.25 L)

Procedure:

-

To a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add di-n-butyl d-tartrate and benzene.

-

Stir the mixture rapidly and add lead tetraacetate portion-wise over 25 minutes, maintaining the temperature below 30 °C with occasional cooling.

-

After the addition is complete, stir the mixture for an additional hour.

-

Remove the solid salts by filtration and wash with benzene.

-

Remove the benzene and acetic acid from the filtrate by distillation at 65 °C under reduced pressure (50 mm).

-

Distill the residue under reduced pressure (20 mm) to collect the product.[2]

Protocol 2: Synthesis of a Vinyl-Substituted Quinoxaline

Materials:

-

This compound (1.0 mmol)

-

Substituted ortho-phenylenediamine (1.0 mmol)

-

Ethanol (10 mL)

Procedure:

-

In a round-bottomed flask, dissolve the this compound and the substituted ortho-phenylenediamine in ethanol.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired vinyl-substituted quinoxaline.[1]

Conclusion and Future Outlook

This compound precursors and their derivatives represent a powerful class of synthetic intermediates with broad applicability in organic synthesis and medicinal chemistry. Their unique reactivity profile, characterized by facile participation in cycloaddition and conjugate addition reactions, enables the efficient construction of diverse and complex molecular scaffolds. The continued development of novel synthetic methods to access these versatile building blocks, particularly through asymmetric routes, will undoubtedly fuel further innovation in drug discovery and the synthesis of natural products. The ability to generate molecular diversity from a common reactive core underscores the strategic importance of vinylglyoxylates in the modern synthetic chemist's toolkit.

References

-

Berkowitz, D. B., Chisowa, E., & McFadden, J. M. (2002). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Wikipedia. (2023). Diels–Alder reaction. Wikipedia. [Link]

-

Frontiers. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

-

Wikipedia. (2023). Nucleophilic conjugate addition. Wikipedia. [Link]

-

Slideshare. (2016). 1,3 dipolar cycloaddition Reactions. Slideshare. [Link]

-

University of Calgary. (n.d.). Ch18: Conjugate addition. University of Calgary. [Link]

-

Springer Nature Experiments. (1999). Synthesis of α-Vinyl Amino Acids. Springer Nature. [Link]

-

Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. [Link]

-

Charette Group. (n.d.). Conjugate Additions: Introduction. Université de Montréal. [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

YouTube. (2022). Conjugate Addition: Hard and Soft nucleophiles. YouTube. [Link]

-

Organic Syntheses. (n.d.). n-Butyl glyoxylate. Organic Syntheses. [Link]

-

MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. [Link]

-

Slideshare. (2016). Asymmetric synthesis M.pharm 1st year. Slideshare. [Link]

-

Namazi, H., & Sharifzadeh, R. (2005). Regioselective synthesis of vinylic derivatives of common monosccarides through their activated stannylene acetal intermediates. Molecules. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]

-

National Institutes of Health. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. PMC. [Link]

-

ResearchGate. (2015). Organocatalyzed Diels–Alder Cycloaddition between Ethyl Vinyl Ketone and Representaive Dienes. ResearchGate. [Link]

- Google Patents. (1994). Production of ethyl glyoxylate.

- Google Patents. (2005). The solvent-free synthesis method of ethyl aryl glyoxylate.

-

Pindur, U. (1987). NEW DIELS-ALDEN REACTIONS WITH VINYLINDOLES. University of Mainz. [Link]

-

Bull, J. A., & Pelletier, S. G. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. PubMed. [Link]

-

MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. [Link]

-

BMC. (2021). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry. [Link]

-

Diaba, F., et al. (2007). Asymmetric hydroformylation of vinyl acetate: application in the synthesis of optically active isoxazolines and imidazoles. PubMed. [Link]

-

Organic Syntheses. (n.d.). Ethyl Benzoylformate. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Phenylglyoxylic acid derivatives. ResearchGate. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

-

ResearchGate. (2005). Synthesis and Reactivity of N-Vinyl-1,2,3-dithiazolimines. ResearchGate. [Link]

-

Amanote Research. (n.d.). Synthesis of A-Amino Acid Precursors Directly From Aldehydes Using Masked Acyl Cyanide Reagents and N, O-Dialkylated Hydroxylamines. Amanote Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. Asymmetric synthesis M.pharm 1st year | PPTX [slideshare.net]

- 6. york.ac.uk [york.ac.uk]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 13. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Methodological & Application

Application Notes and Protocols: Vinylglyoxylate in Diels-Alder Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Vinylglyoxylate in [4+2] Cycloadditions

The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1][2][3] Its ability to form multiple carbon-carbon bonds and set up to four stereocenters in a single, atom-economical step has made it indispensable in the synthesis of complex molecules.[1] The reactivity and selectivity of this reaction are governed by the electronic nature of the two components: the electron-rich diene and the electron-poor dienophile.[3][4]

This compound esters (e.g., ethyl or methyl this compound) are exceptionally effective dienophiles. Their utility stems from the vinyl group, which acts as the reactive π-system, being directly conjugated to a powerful electron-withdrawing glyoxylate moiety. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction rate and enhancing its selectivity when reacting with the Highest Occupied Molecular Orbital (HOMO) of a diene.[4] The resulting cycloadducts are highly functionalized cyclohexene derivatives, bearing an ester and an aldehyde (or its synthetic equivalent), which serve as versatile handles for subsequent chemical manipulations in drug discovery and natural product synthesis.[5][6]

This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and strategic applications of this compound in Diels-Alder reactions, tailored for researchers in organic synthesis and medicinal chemistry.

Part 1: Mechanistic Principles and Reaction Control

The Fundamental [4+2] Cycloaddition

The reaction proceeds via a concerted mechanism, where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously within a cyclic transition state.[7] The inherent stereospecificity of the reaction preserves the stereochemistry of both the diene and the dienophile in the final product.

Caption: Fundamental [4+2] cycloaddition pathway.

The Role of Lewis Acid Catalysis